molecular formula C11H10N2O4 B2367994 6,7-Dimethoxycinnoline-3-carboxylic acid CAS No. 929971-95-9

6,7-Dimethoxycinnoline-3-carboxylic acid

Cat. No. B2367994
CAS RN: 929971-95-9
M. Wt: 234.211
InChI Key: PBTKNSLLXQBHGG-UHFFFAOYSA-N
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Description

6,7-Dimethoxycinnoline-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 . It is commonly used in proteomics research .


Physical And Chemical Properties Analysis

6,7-Dimethoxycinnoline-3-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Photoinduced C-F Bond Cleavage

A study investigated the photochemistry of some fluorinated 7-amino-4-quinolone-3-carboxylic acids, revealing insights into the generation of aryl cations in solution, which is related to the phototoxicity of these drugs. This research demonstrates the potential of photoinduced reactions for understanding the behavior of fluorinated compounds under light exposure, offering a path for designing photostable compounds (Fasani et al., 1999).

Synthesis of Quinoline Derivatives

Another study presented a novel and efficient method for synthesizing 9,10-Dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one and its derivatives via intramolecular Friedel-Crafts acylation. This method offers good yields and environmentally friendly characteristics, providing a new route for creating quinoline and related azaheterocycle libraries, which could be useful in drug discovery and material science (Yang et al., 2013).

Antileukemic Activity of Pyrrolizine Derivatives

Research on the synthesis and evaluation of antileukemic activity of certain pyrrolizine derivatives showed promising results against leukemia, highlighting the importance of structural modification in enhancing the therapeutic potential of chemical compounds. These findings contribute to the development of new antileukemic agents with improved efficacy (Ladurée et al., 1989).

Antimicrobial Activity of Quinoxaline Carboxylic Acid Derivatives

A study synthesized novel quinoxaline carboxylic acid derivatives and tested them for antimicrobial activities. The research aimed to explore the antimicrobial potency of these derivatives, contributing to the search for new antimicrobial agents. This work underscores the role of chemical synthesis in developing compounds with potential applications in combating microbial infections (El-Gaby et al., 2002).

Synthesis of Potential Camptothecin Intermediate

A study focused on the synthesis of a potential intermediate for camptothecin, a compound known for its anticancer properties. The research provides a pathway for synthesizing complex molecules that could be pivotal in the development of new cancer therapies, demonstrating the significance of synthetic chemistry in drug development (Kametani et al., 1973).

properties

IUPAC Name

6,7-dimethoxycinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-9-4-6-3-8(11(14)15)13-12-7(6)5-10(9)17-2/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTKNSLLXQBHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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